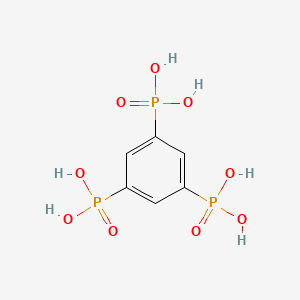

(3,5-Diphosphonophenyl)phosphonic acid

Descripción

Overview of Polyphosphonic Acid Chemistry in Advanced Materials

Polyphosphonic acids are a class of organic compounds characterized by the presence of multiple phosphonic acid [-P(O)(OH)₂] functional groups. These groups are notable for their strong coordination ability with a wide variety of metal ions and their capacity to form extensive hydrogen-bond networks. researchgate.net This dual functionality makes them exceptional candidates for constructing highly ordered and stable materials.

The strong bonds formed between phosphonate (B1237965) groups and metal centers contribute to the high thermal and chemical stability of the resulting materials, a crucial attribute for applications in demanding environments. researchgate.net Furthermore, the presence of acidic protons on the phosphonic acid groups imparts properties such as proton conductivity, which is essential for technologies like proton-exchange membrane fuel cells (PEMFCs). The inherent versatility of phosphonate-based materials allows for the rational design of structures with tailored properties for applications ranging from gas storage and separation to catalysis and ion exchange.

The Role of Benzene-Derived Polyphosphonic Acid Ligands in Supramolecular Architectures

Benzene-derived polyphosphonic acids are a specific subset of ligands where multiple phosphonic acid groups are attached to a central benzene (B151609) ring. The rigid and well-defined geometry of the benzene core provides a predictable scaffold for the construction of supramolecular architectures and metal-organic frameworks (MOFs). The number and position of the phosphonic acid groups on the benzene ring dictate the dimensionality and topology of the resulting structures.

For instance, ligands with a 1,3,5-substitution pattern, such as (3,5-Diphosphonophenyl)phosphonic acid, are predisposed to form three-dimensional networks. researchgate.net The phosphonic acid groups can act as both hydrogen bond donors and acceptors, facilitating the self-assembly of intricate, self-complementary 3D hydrogen-bonding architectures. researchgate.net This ability to form predictable and robust supramolecular structures through both coordination bonds with metals and strong hydrogen bonds makes these ligands powerful tools in the field of crystal engineering. The resulting materials often exhibit high thermal stability and defined porous structures. researchgate.net

Scope and Significance of Academic Research on this compound

Academic research on this compound, or Benzene-1,3,5-triphosphonic acid (BTP), has highlighted its potential as a versatile building block for functional materials. It is recognized as the phosphonic acid analog of trimesic acid (benzene-1,3,5-tricarboxylic acid), a widely used ligand in MOF chemistry. researchgate.net

One of the primary methods for its synthesis involves a prolonged photo-Arbuzov reaction between 1,3,5-trichlorobenzene (B151690) and an excess of trimethyl phosphite (B83602). researchgate.net Structural analysis reveals that in the solid state, the molecule self-assembles into a columnar packing arrangement. researchgate.net This assembly is stabilized by strong hydrogen bonds and π-stacking interactions between the aromatic rings, resulting in a unique supramolecular ladder-like structure. researchgate.net

The coordination chemistry of BTP has also been explored. For example, hydrothermal reactions with copper salts have yielded novel organic-inorganic hybrid frameworks. In one such structure, three distinct copper ions are interconnected by the fully deprotonated [C₆H₃(PO₃)₃]⁶⁻ anionic moieties, demonstrating the ligand's capacity to bridge multiple metal centers and form complex, extended networks. researchgate.net The ability of BTP to act as a multidentate ligand and a robust hydrogen-bonding component underscores its significance in the development of new MOFs and other supramolecular materials with potentially interesting catalytic, sorption, or conductive properties.

Interactive Data Table: Properties of Benzene-Derived Polyphosphonic Acids

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Reference |

| This compound | C₆H₉O₉P₃ | 318.05 | Three phosphonic acid groups in a 1,3,5-substitution pattern on a benzene ring. | researchgate.net |

| 1,3,5-Benzene-tri-p-phenylphosphonic acid | C₂₄H₂₁O₉P₃ | 546.35 | A central 1,3,5-triphenylbenzene (B1329565) core with a phosphonic acid group on each outer phenyl ring. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-diphosphonophenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRIBWWCWLELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O9P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diphosphonophenyl Phosphonic Acid

Established Synthetic Routes for Aromatic Phosphonic Acids

The synthesis of aromatic phosphonic acids is a well-established field in organophosphorus chemistry. Several general methods are employed, with the Michaelis-Arbuzov reaction being one of the most prominent. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an aryl halide to form a dialkyl arylphosphonate, which is then hydrolyzed to the corresponding phosphonic acid. wikipedia.orgmdpi.com The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C. wikipedia.org

Another significant method is the hydrolysis of aryl- and alkylphosphonic acids from their corresponding aryldichlorophosphines or aryldichlorophosphine oxides. This hydrolysis is often carried out under basic conditions using aqueous sodium hydroxide, followed by acidification. beilstein-journals.org

Specific Synthesis Protocols for (3,5-Diphosphonophenyl)phosphonic Acid

Multi-Step Synthesis Strategies

The preparation of this compound is effectively achieved through a multi-step approach that first yields its ester precursor, followed by hydrolysis. A key intermediate in this synthesis is hexaalkyl (benzene-1,3,5-triyl)tris(phosphonate).

One documented method for the synthesis of the methyl ester, hexamethyl (benzene-1,3,5-triyl)tris[phosphonate], involves a prolonged photo-Arbuzov reaction. researchgate.net This reaction utilizes 1,3,5-trichlorobenzene (B151690) and a large excess of trimethyl phosphite, which also serves as the solvent. The reaction is conducted at 50°C and requires an extended period of three weeks with irradiation from a mercury lamp to achieve a moderate yield of the desired trisphosphonate ester (30.1%). researchgate.net This photochemical approach facilitates the formation of the C-P bond on the deactivated aromatic ring.

The subsequent and final step in this synthetic sequence is the acid hydrolysis of the hexaalkyl (benzene-1,3,5-triyl)tris(phosphonate). This is reported to proceed in almost quantitative yields to afford this compound. researchgate.net This hydrolysis is a standard procedure for converting phosphonate (B1237965) esters to their corresponding phosphonic acids. beilstein-journals.orgnih.govresearchgate.net

A similar two-step strategy has been employed for the synthesis of a related compound, benzene-1,3,5-tri-p-phenylphosphonic acid. This involves a palladium-catalyzed Arbuzov reaction of 1,3,5-tris(p-bromophenyl)benzene with triisopropyl phosphite to yield the diisopropyl ester. This is followed by hydrochloric acid-catalyzed hydrolysis to produce the final triphosphonic acid. researchgate.net This suggests that a palladium-catalyzed cross-coupling reaction could also be a viable route for the synthesis of the ester precursor of this compound, potentially offering an alternative to the lengthy photochemical method.

One-Pot Reaction Schemes

Currently, there is a lack of specific, documented one-pot reaction schemes for the direct synthesis of this compound from a benzene (B151609) precursor in a single synthetic operation. The existing literature points towards multi-step processes to achieve this trisubstituted phosphonic acid. While one-pot syntheses for other substituted phosphonates, such as 1,2,3-triazol-5-yl-phosphonates, have been developed, nih.gov a similar methodology for the direct tri-phosphonation of a benzene ring to the acid in one pot has not been reported.

Optimization of Reaction Conditions and Parameters

The optimization of the synthesis of this compound primarily concerns the efficiency of the Michaelis-Arbuzov reaction to form the ester intermediate and the subsequent hydrolysis step.

Influence of Solvents and Reagents

In the context of the Michaelis-Arbuzov reaction, the choice of solvent and reagents is crucial. For the photo-Arbuzov synthesis of hexamethyl (benzene-1,3,5-triyl)tris[phosphonate], using a large excess of trimethyl phosphite acts as both reactant and solvent. researchgate.net Generally, in Michaelis-Arbuzov reactions, solvents are often not used, especially when high temperatures are required, allowing for the removal of the alkyl halide byproduct by fractional distillation. wikipedia.org However, the use of polar solvents has been shown to accelerate the reaction by lowering energy barriers and stabilizing intermediates. chemrxiv.orgchemrxiv.org

The reactivity of the phosphorus reagent is also a key parameter. Phosphites are the least reactive class of reagents in the Michaelis-Arbuzov reaction, often necessitating elevated temperatures. wikipedia.org The use of Lewis acid catalysts, such as BiCl₃, has been shown to enable the formation of aryl phosphonates at lower temperatures (e.g., 40°C). mdpi.com

For the hydrolysis of the phosphonate ester, concentrated hydrochloric acid is a common and effective reagent, leading to nearly quantitative yields of the phosphonic acid. beilstein-journals.orgresearchgate.net

Temperature and Pressure Effects

Microwave irradiation has also been explored as a method to enhance the rate of the Michaelis-Arbuzov reaction and for the acidic hydrolysis of phosphonate esters, often leading to significantly reduced reaction times. mdpi.comnih.gov

The following table summarizes the reaction conditions for the multi-step synthesis of this compound:

| Step | Reaction Type | Starting Materials | Reagents/Solvents | Temperature | Duration | Yield |

| 1 | Photo-Arbuzov Reaction | 1,3,5-Trichlorobenzene | Trimethyl phosphite (excess) | 50°C | 3 weeks | 30.1% |

| 2 | Acid Hydrolysis | Hexamethyl (benzene-1,3,5-triyl)tris[phosphonate] | Concentrated HCl | Reflux | Not specified | ~Quantitative |

The synthesis of this compound, also known as benzene-1,3,5-triyltris(phosphonic acid), typically involves the formation of a tris(dialkylphosphonate) intermediate followed by hydrolysis to the final phosphonic acid. A common and effective strategy is the palladium-catalyzed Arbuzov reaction, followed by acid-catalyzed hydrolysis.

A prevalent synthetic route begins with a halogenated benzene precursor, such as 1,3,5-tribromobenzene (B165230). This precursor undergoes a cross-coupling reaction with a trialkyl phosphite, like triisopropyl phosphite, in the presence of a palladium catalyst. The subsequent step involves the hydrolysis of the resulting phosphonate ester to yield the desired tris(phosphonic acid). acs.org

Step 1: Synthesis of Benzene-1,3,5-triyltris(phosphonic acid diisopropyl ester)

The initial step is a palladium-catalyzed Arbuzov-type reaction. 1,3,5-tribromobenzene is reacted with triisopropyl phosphite using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This reaction substitutes the bromine atoms on the benzene ring with diisopropyl phosphonate groups.

| Reactant | Reagent/Catalyst | Product | Yield |

| 1,3,5-Tribromobenzene | Triisopropyl phosphite, [Pd(PPh₃)₄] | Benzene-1,3,5-triyltris(phosphonic acid diisopropyl ester) | 82% |

Table 1: Synthesis of the Phosphonate Ester Intermediate. acs.org

Step 2: Hydrolysis to this compound

The second step is the hydrolysis of the intermediate ester. The most common method for converting dialkyl phosphonates to phosphonic acids is through refluxing with concentrated hydrochloric acid. nih.govresearchgate.net This reaction cleaves the isopropyl ester groups, leaving the three phosphonic acid functionalities attached to the benzene ring. acs.org An alternative to strong acid hydrolysis is McKenna's method, which involves a two-step process using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. nih.govbeilstein-journals.org

| Reactant | Reagent | Product |

| Benzene-1,3,5-triyltris(phosphonic acid diisopropyl ester) | Concentrated Hydrochloric Acid (HCl) | This compound |

Table 2: Hydrolysis of the Phosphonate Ester. acs.org

Other potential synthetic routes for forming the P-C bond include the hydrolysis of dichlorophosphines or phosphonodiamides. nih.govbeilstein-journals.org However, for aryl phosphonic acids like this compound, the palladium-catalyzed coupling of a halo-aromatic compound with a phosphite source is a widely utilized and efficient method. researchgate.net

Purification and Isolation Techniques for this compound

The purification of phosphonic acids can be challenging due to their high polarity and hygroscopic nature. However, for crystalline compounds like this compound, recrystallization is an effective technique. beilstein-journals.orgresearchgate.net

Often, purification is more readily achieved on the precursor dialkyl phosphonate ester before the final hydrolysis step. nih.govbeilstein-journals.org The ester intermediate is less polar and can be purified using standard techniques like silica (B1680970) gel chromatography. beilstein-journals.org

Once the final phosphonic acid is synthesized, several methods can be employed for its purification and isolation:

Recrystallization: This is a primary method for purifying solid phosphonic acids. Given their polarity, suitable solvents include polar options like water, acetonitrile, or mixtures such as methanol/acetone. nih.govbeilstein-journals.org Using concentrated hydrochloric acid can also be effective, as the acidic medium tends to reduce the water solubility of phosphonic acids, aiding in their precipitation. beilstein-journals.org

Distillation/Drying: After the reaction, excess reagents like HCl and water can be removed by distillation. To remove final traces of water from the often hygroscopic product, azeotropic distillation with a solvent like toluene (B28343) can be used. Further drying can be accomplished by placing the compound in a desiccator over a strong drying agent such as phosphorus pentoxide (P₂O₅). nih.govbeilstein-journals.org

Chromatography: While difficult for the final acid due to its high polarity, it is not impossible. Purification by chromatography on silica gel requires highly polar eluent systems. High-performance liquid chromatography (HPLC) with a C18 grafted column can also be used for further purification. beilstein-journals.org

| Technique | Description | Application Notes |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Effective for crystalline phosphonic acids. Polar solvents like water or concentrated HCl are typically used. nih.govbeilstein-journals.org |

| Azeotropic Distillation | Removal of water by distillation with an immiscible solvent (e.g., toluene). | Used to eliminate final traces of water from the product. beilstein-journals.org |

| Desiccation | Storing the product in a sealed container with a drying agent. | Removes residual water from the hygroscopic final product. nih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | More suitable for the less polar phosphonate ester precursor. Requires very polar eluents for the final acid. beilstein-journals.org |

Table 3: Purification and Isolation Techniques.

Analytical Techniques for Verifying Compound Identity and Purity

A combination of spectroscopic techniques is used to confirm the structure and assess the purity of this compound. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is particularly crucial for organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is the most definitive technique for characterizing compounds containing phosphonic acids. beilstein-journals.org The successful hydrolysis of the phosphonate ester precursor to the phosphonic acid is confirmed by a characteristic shift in the ³¹P NMR spectrum. It is also highly effective for detecting any side reactions, such as the cleavage of the P-C bond, which would result in the formation of phosphoric acid. beilstein-journals.org

¹H NMR: Proton NMR is used to verify the structure of the aromatic ring and confirm the removal of the alkyl groups from the precursor ester. The spectrum would show signals corresponding to the aromatic protons and the acidic protons of the P-OH groups.

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule, confirming the presence of the benzene ring carbons and the absence of carbons from the ester's alkyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are suitable for polar molecules like phosphonic acids.

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths and angles. Studies have shown that benzene-1,3,5-triyltris(phosphonic acid) forms a well-defined columnar packing structure in the solid state, which can be characterized by this method. researchgate.net

| Analytical Technique | Purpose | Key Information Provided |

| ³¹P NMR | Characterization of phosphorus-containing compounds | Confirms formation of the P-C bond, successful hydrolysis of ester, and detects phosphorus-containing impurities. beilstein-journals.org |

| ¹H NMR | Structural analysis of organic compounds | Verifies aromatic structure and confirms removal of ester alkyl groups. |

| ¹³C NMR | Analysis of the carbon framework | Confirms the carbon skeleton of the benzene ring. |

| Mass Spectrometry | Determination of molecular weight | Confirms the molecular formula of the target compound. |

| X-ray Crystallography | Definitive structural determination | Provides the exact 3D structure of the molecule in the solid state. researchgate.net |

Table 4: Analytical Techniques for Compound Verification.

Coordination Chemistry and Metal Organic Framework Mof Design with 3,5 Diphosphonophenyl Phosphonic Acid

Ligand Characteristics and Coordination Potential of (3,5-Diphosphonophenyl)phosphonic Acid

The utility of this compound in constructing coordination polymers and MOFs stems from its specific chemical and structural properties. The arrangement of the three phosphonate (B1237965) groups on the phenyl ring dictates its coordination behavior, influencing the dimensionality and topology of the resulting metal-organic assemblies.

This compound is a polyprotic acid, with each of the three phosphonic acid groups having two acidic protons, leading to a total of six potential deprotonation steps. The extent of deprotonation is highly dependent on the pH of the solution, which is a critical parameter during the synthesis of MOFs as it controls the charge of the ligand and its coordination affinity.

Table 1: Representative pKa Values for Polyphosphonic Acids (Note: Data for analogous compounds are used to illustrate the expected range.)

| pKa | Approximate Value | Description |

|---|---|---|

| pKa1 | ~1-2 | First proton dissociation |

| pKa2 | ~2-3 | Second proton dissociation |

| pKa3 | ~3-4 | Third proton dissociation |

| pKa4 | ~6-7 | Fourth proton dissociation |

| pKa5 | ~7-8 | Fifth proton dissociation |

Control of pH during synthesis allows for the targeted isolation of specific anionic forms of the ligand, thereby influencing the coordination mode and the final framework structure. acs.org

While the central phenyl ring of this compound is rigid, the phosphonate groups possess rotational freedom around the P-C bonds. This allows them to adopt various orientations to accommodate the coordination geometry of different metal ions. However, the presence of three bulky phosphonate groups on a single benzene (B151609) ring introduces significant steric hindrance.

This steric crowding can prevent the formation of simple, dense, layered structures that are often observed with less substituted phosphonate ligands. aconf.org A "Sterically Hindered Phosphonate Ligand (SHPL)" strategy can be employed, where the inherent bulkiness of the ligand is used to direct the formation of three-dimensional, porous frameworks. aconf.org The steric interactions between adjacent phosphonate groups can limit their rotational freedom, pre-organizing the ligand for specific coordination outcomes and leading to more predictable network topologies.

Interaction Modes with Metal Ions

The phosphonate functional group (-PO₃H₂) is a versatile coordinating moiety due to the presence of three oxygen atoms. Its coordination chemistry is complex, as the fully deprotonated phosphonate group can theoretically adopt as many as 16 different coordination modes. acs.org This versatility, combined with the tritopic nature of this compound, allows for the construction of intricate and diverse network structures.

Each individual phosphonate group on the ligand can coordinate to metal ions in several ways:

Monodentate: One of the three oxygen atoms binds to a single metal center.

Bidentate: Two oxygen atoms bind to one or two metal centers. This can be in a chelating fashion (to the same metal ion) or a bridging fashion (to two different metal ions).

Tridentate: All three oxygen atoms coordinate to one or more metal centers.

As a whole, the this compound molecule acts as a polydentate or multitopic ligand, capable of binding to multiple metal centers simultaneously through its three phosphonate groups. The specific coordination number and mode are influenced by factors such as the nature of the metal ion, the pH of the reaction, and the presence of other coordinating species or templates.

μ₂-Bridging: A phosphonate group links two metal centers.

μ₃-Bridging: A phosphonate group links three metal centers.

Higher Connectivity: More complex modes linking four or more metal centers are also possible.

These bridging interactions create robust inorganic or hybrid inorganic-organic SBUs. For instance, a common motif involves eight-membered rings formed by two metal centers and two bridging phosphonate groups (M-O-P-O-M-O-P-O). acs.org The combination of these bridging modes across the three phosphonate groups of a single ligand leads to the formation of stable and often porous 2D or 3D frameworks.

Table 2: Common Coordination and Bridging Modes of the Phosphonate Group

| Mode | Description | Role in MOF Structure |

|---|---|---|

| Monodentate | One O atom binds to one metal center. | Terminates a coordination site or links to a larger cluster. |

| Bidentate Chelating | Two O atoms bind to the same metal center. | Forms a stable chelate ring. |

| Bidentate Bridging | Two O atoms bind to two different metal centers. | Creates simple linear or zigzag chains. |

| Tridentate Bridging | Three O atoms bind to two or three metal centers. | Forms complex, highly connected nodes and stable SBUs. |

Rational Design and Synthesis of this compound-Based MOFs

The rational design of MOFs using this compound involves the deliberate selection of molecular building blocks to target a structure with desired properties (e.g., porosity, stability, functionality). This approach, often termed reticular chemistry, relies on understanding the interplay between the ligand's geometry, the metal ion's coordination preference, and the reaction conditions.

Key considerations for the rational synthesis of these MOFs include:

Choice of Metal Ion: Phosphonate groups, being hard Lewis bases, form particularly strong and stable bonds with hard Lewis acidic metal ions such as Zr⁴⁺, Al³⁺, and other high-valent cations. nih.gov This strong coordination contributes to the exceptional chemical and thermal stability of the resulting MOFs.

Control of Reaction Conditions: Hydrothermal or solvothermal synthesis is commonly employed. The temperature, reaction time, and solvent system can influence the kinetics and thermodynamics of crystal formation, leading to different phases or crystal morphologies.

Use of Modulators: The strong, often irreversible coordination between metal ions like Zr(IV) and phosphonates can lead to rapid precipitation of amorphous material. rsc.org Modulators, such as other acids (e.g., HF), can be added to the reaction mixture to compete with the ligand for coordination sites on the metal ion. This slows down the reaction rate, allowing for the growth of well-ordered, crystalline MOF products.

Post-Synthetic Modification: An emerging strategy involves synthesizing a parent MOF with a more labile linker (e.g., a carboxylate) and then replacing it with a phosphonate or phosphinate linker through solvent-assisted ligand exchange. rsc.org This can provide access to crystalline phosphonate MOFs that are difficult to obtain through direct synthesis.

The synthesis of porous phosphonate-based MOFs remains challenging because metal phosphonates often form densely packed, layered structures. aconf.org However, the use of sterically hindered ligands like this compound is a promising strategy to overcome this limitation and construct robust, three-dimensional frameworks with permanent porosity. aconf.org

Selection of Metal Nodes and Co-ligands

The construction of Metal-Organic Frameworks (MOFs) using tripodal phosphonic acid ligands like 1,3,5-benzenetriphosphonic acid (BTP) involves the careful selection of metal nodes and ancillary co-ligands to direct the final architecture and properties of the material. The phosphonate groups of BTP offer multiple coordination sites, enabling the formation of robust connections with a variety of metal ions.

Transition metals are commonly employed as nodes in BTP-based MOFs, with copper(II) being a prominent example. The preference for certain metal ions is often dictated by their coordination geometry and ability to form stable linkages with the phosphonate groups. For instance, copper(II) ions can adopt various coordination geometries, such as square pyramidal, which allows for the formation of extended layered or three-dimensional structures when coordinated with the multidentate BTP ligand. rsc.org

To further control the dimensionality and porosity of the resulting frameworks, N-donor organic ligands are frequently introduced as co-ligands or pillars. These pillars connect the metal-phosphonate layers, creating void spaces within the structure. The length and geometry of these N-donor ligands are critical in determining the interlayer distance and, consequently, the pore size of the MOF. Examples of such co-ligands include pyrazine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,3-bis(4-pyridyl)propane. rsc.orgresearchgate.net The use of these co-ligands allows for the systematic variation of the framework's dimensions and the tuning of its adsorption properties.

The table below summarizes some of the metal nodes and co-ligands used in the synthesis of MOFs with 1,3,5-benzenetriphosphonic acid.

| Metal Node | Co-ligand | Resulting MOF Dimensionality |

| Copper(II) | Pyrazine | Dense 3D network |

| Copper(II) | 4,4'-Bipyridine | 2D Pillared-layered |

| Copper(II) | 1,2-bis(4-pyridyl)ethylene | 2D Pillared-layered |

| Copper(II) | 1,3-bis(4-pyridyl)propane | 2D Pillared-layered |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are the most prevalent techniques for the synthesis of crystalline MOFs from phosphonic acid ligands, including 1,3,5-benzenetriphosphonic acid. These methods involve heating the reactants in a sealed vessel, which allows for the crystallization of the product under elevated temperature and pressure.

Hydrothermal synthesis , which uses water as the solvent, is a common approach for the preparation of copper-BTP frameworks. rsc.orgresearchgate.net In a typical hydrothermal synthesis, a mixture of a copper salt (e.g., copper oxide), 1,3,5-benzenetriphosphonic acid, and an N-donor co-ligand is heated in water in an autoclave. The elevated temperature facilitates the deprotonation of the phosphonic acid groups and the coordination of the resulting phosphonate anions to the copper centers. The slow cooling of the reaction mixture promotes the formation of well-defined crystals. The choice of reaction temperature and duration can influence the final product's crystallinity and phase purity.

Solvothermal synthesis is a similar technique that employs organic solvents or a mixture of water and organic solvents. This method offers greater control over the solubility of the reactants and the nucleation and growth of the crystals. While less specifically documented for BTP in the available literature, the principles of solvothermal synthesis are widely applied in MOF chemistry and are applicable to the synthesis of frameworks based on this compound.

The key parameters in these synthesis approaches are summarized in the following table:

| Parameter | Description |

| Solvent | Water (hydrothermal) or organic solvents (solvothermal) |

| Temperature | Typically ranges from 100 to 200 °C |

| Pressure | Autogenous pressure generated in the sealed vessel |

| Reactants | Metal salt, phosphonic acid ligand, and optional co-ligands |

| pH | Can influence the deprotonation state of the ligand and the final structure |

Template-Assisted MOF Fabrication

Template-assisted synthesis is a sophisticated strategy to control the porosity and morphology of MOFs. This approach involves the use of a template, which can be a molecule or a supramolecular assembly, around which the MOF framework is constructed. After the synthesis, the template is removed, leaving behind pores with a specific size and shape.

While specific examples of template-assisted synthesis using this compound or its isomer BTP are not extensively detailed in the reviewed literature, the general principles are applicable. For phosphonate-based MOFs, templating strategies can be particularly useful in preventing the formation of dense, non-porous structures, which can be a common outcome due to the strong coordination of the phosphonate groups.

One approach involves the use of surfactants as templates to create mesoporous MOFs. nih.govresearchgate.net The surfactant molecules self-assemble into micelles, which act as structure-directing agents. The MOF precursors then crystallize around these micelles. Subsequent removal of the surfactant template, typically through washing or calcination, results in a hierarchically porous material containing both micropores from the MOF structure itself and mesopores from the templating process.

Another strategy is the use of hydrogen-bonded metal-organic framework (HMOF) intermediates. scholaris.ca In this method, a porous hydrogen-bonded solid is first formed between the phosphonate linker and a hydrated metal ion. This metastable intermediate can then be converted into a robust, porous MOF by heating, which removes the water ligands and forms stronger metal-phosphonate coordination bonds. Guest molecules present during this conversion can act as templates, influencing the final pore structure of the MOF. scholaris.ca

Structural Diversity and Topology in this compound-Derived MOFs

The tripodal nature of this compound and its isomer 1,3,5-benzenetriphosphonic acid allows for the formation of a rich variety of structural dimensionalities and topologies upon coordination with metal ions. The connectivity of the resulting frameworks can range from discrete molecular clusters to extended one-, two-, and three-dimensional networks.

Zero-Dimensional Molecular Clusters

Zero-dimensional (0D) structures, or molecular clusters, are discrete, finite coordination complexes. In the context of polyphosphonic acids, these clusters typically consist of a few metal ions bridged by the phosphonate ligands. The formation of 0D structures is often favored under conditions that limit the extension of the coordination network, such as the use of bulky co-ligands or specific solvent systems that can cap the coordination sites of the metal ions. While the reviewed literature on 1,3,5-benzenetriphosphonic acid primarily focuses on extended structures, the principles of coordination chemistry suggest that the formation of 0D clusters is plausible, particularly with lanthanide ions which are known to form high-coordination number discrete clusters.

One-Dimensional Coordination Polymers

One-dimensional (1D) coordination polymers consist of infinite chains of repeating metal-ligand units. With a tripodal ligand like 1,3,5-benzenetriphosphonic acid, 1D structures can be formed when the ligands bridge metal centers in a linear or zigzag fashion. The remaining phosphonate groups may be involved in hydrogen bonding between the chains, leading to the formation of higher-dimensional supramolecular architectures. The specific geometry of the 1D chain is influenced by the coordination preference of the metal ion and the flexibility of the ligand.

Two-Dimensional Layered Structures

Two-dimensional (2D) layered structures are a common motif for MOFs derived from 1,3,5-benzenetriphosphonic acid. rsc.orgresearchgate.net In these structures, the BTP ligands connect metal ions to form extended sheets. The phosphonate groups can bridge multiple metal centers within the layer, leading to a robust inorganic-organic hybrid sheet. The aromatic rings of the BTP ligands are typically oriented perpendicular to the plane of the layer.

A key feature of these 2D structures is the ability to introduce pillar ligands, as discussed in section 3.3.1. These pillars, typically long N-donor molecules, coordinate to the metal centers in the layers and bridge adjacent layers, creating a 3D framework with well-defined channels or pores. The interlayer spacing and the resulting porosity can be systematically tuned by varying the length of the pillar ligand.

The following table provides examples of 2D layered structures formed with 1,3,5-benzenetriphosphonic acid and copper(II), highlighting the role of the co-ligand in determining the interlayer spacing.

| Co-ligand | Interlayer Spacing (Å) | Resulting Porosity |

| 4,4'-Bipyridine | ~10.8 | Microporous |

| 1,2-bis(4-pyridyl)ethylene | ~13.5 | Microporous |

| 1,3-bis(4-pyridyl)propane | ~12.2 | Microporous |

Three-Dimensional Open Frameworks

The tripodal nature and versatile coordination chemistry of this compound make it a compelling building block for the construction of three-dimensional (3D) open frameworks, including metal-organic frameworks (MOFs). While specific, extensively characterized 3D frameworks of this compound are not widely reported in publicly available research, the principles derived from closely related aromatic polyphosphonic acids provide a strong basis for understanding its potential in creating complex, porous architectures.

The formation of 3D frameworks from polyphosphonate ligands is often achieved through hydrothermal or solvothermal synthesis, where metal salts are reacted with the phosphonic acid ligand at elevated temperatures. This method facilitates the deprotonation of the phosphonic acid groups and the subsequent coordination to metal centers, leading to the self-assembly of extended network structures.

Drawing parallels from analogous ligands like 1,3,5-benzenetriphosphonic acid (H₆BTP), it is anticipated that this compound would coordinate with a variety of metal ions to form robust 3D networks. Research on H₆BTP has demonstrated its ability to create diverse framework architectures. For instance, when reacted with copper salts, H₆BTP can form layered structures that are further linked into 3D frameworks. In one such example, copper ions are interconnected by the fully deprotonated BTP anions to create layers, which are then pillared to establish a three-dimensional architecture. The resulting frameworks can exhibit significant porosity, with channels and cavities that are characteristic of open framework materials.

In the case of this compound, the central phenyl ring provides a rigid scaffold, while the three phosphonic acid groups offer multiple points of connection to metal centers. This arrangement is conducive to the formation of high-dimensional, stable frameworks. The potential for creating porous materials with this ligand is significant, as the voids within the framework can be tuned by selecting different metal ions and synthesis conditions.

For illustrative purposes, the following table presents data for a 3D open framework constructed from the related ligand, 1,3,5-benzenetriphosphonic acid (H₆BTP), which highlights the typical structural characteristics that could be expected for frameworks derived from this compound.

| Framework | Metal Ion | Formula | Crystal System | Space Group | Key Structural Features |

| Cu-BTP MOF | Copper (II) | {Cu₂C₆H₃[PO(OH)O]₂PO₃}·3H₂O·0.5HCON(CH₃)₂ | Orthorhombic | Pnma | Contains tetra-copper units linked by BTP ligands, forming a 3D framework with large channels. nih.gov |

The study of three-dimensional open frameworks based on this compound represents a promising area for the development of new functional materials. The inherent properties of the ligand, combined with the principles of MOF design, suggest that a rich variety of porous structures with potential applications in catalysis, gas storage, and separation could be realized.

Supramolecular Assembly and Crystal Engineering of 3,5 Diphosphonophenyl Phosphonic Acid

Non-Covalent Interactions in Solid-State Structures

The solid-state structure of (3,5-Diphosphonophenyl)phosphonic acid and its derivatives is predominantly directed by a hierarchy of non-covalent interactions. The strong, directional hydrogen bonds established by the phosphonic acid groups are the primary determinants of the crystal packing, complemented by weaker, yet significant, aromatic stacking interactions.

The phosphonic acid group, -P(O)(OH)₂, is an exceptional functional group for building robust hydrogen-bonded assemblies. It can act as both a hydrogen bond donor, through its P-OH groups, and a hydrogen bond acceptor, via the phosphoryl P=O oxygen. This dual capability allows for the formation of a variety of strong and directional O-H···O hydrogen bonds. In the crystalline state, phosphonic acids are known to form extensive hydrogen-bonding networks, often resulting in layered or three-dimensional structures. researchgate.netsci-hub.st

For aromatic polyphosphonic acids like this compound, the multiple phosphonate (B1237965) groups are expected to engage in intricate hydrogen bonding patterns. These can include the formation of supramolecular motifs such as chains and rings. researchgate.net Common hydrogen bond motifs observed in the crystal structures of phosphonic acids include infinite ladder-like "double H-bonded" chains and two-dimensional sheets. researchgate.net It is anticipated that the three phosphonic acid groups of this compound would lead to the formation of highly interconnected 2D or 3D networks. The strength of these (P–)O–H···O(–P) hydrogen bonds is considered to be in the medium to strong range, providing the necessary stability for the formation of predictable supramolecular arrays. researchgate.netsci-hub.st

| Motif Type | Description | Dimensionality |

|---|---|---|

| Dimer | Two phosphonic acid molecules linked by hydrogen bonds, often forming a cyclic motif. | 0D |

| Chain | Linear arrangement of phosphonic acid molecules connected by hydrogen bonds. Can be "double H-bonded" or "triple H-bonded". researchgate.net | 1D |

| Sheet | Planar network of hydrogen-bonded phosphonic acid molecules. researchgate.net | 2D |

| Cage Tetramer | A cage-like structure formed by four phosphonic acid molecules held together by eight O-H···O hydrogen bonds. researchgate.net | 0D |

Formation of Cocrystals and Salts

The acidic nature of the phosphonic acid groups makes this compound an excellent candidate for forming multi-component crystalline solids, such as cocrystals and salts, with co-former molecules, particularly organic bases. Crystal engineering with phosphonic acids often involves their co-crystallization with compounds like amines or pyridines. researchgate.net

The interaction between the acidic P-OH protons of this compound and a basic co-former can result in either a salt, where proton transfer occurs to form a phosphonate anion and a protonated base, or a cocrystal, where the components are linked by neutral hydrogen bonds. The outcome is often dictated by the difference in pKa between the phosphonic acid and the conjugate acid of the co-former. These multi-component systems can exhibit significantly different crystal structures and properties compared to the parent compound, as the introduction of the co-former disrupts the original hydrogen bonding network and introduces new supramolecular synthons, such as N-H···O(–P) hydrogen bonds. researchgate.net

Directed Self-Assembly Processes

The formation of a specific, well-defined supramolecular architecture from this compound can be considered a directed self-assembly process. The "information" for the assembly is encoded in the chemical structure of the molecule itself: the number, strength, and geometric arrangement of the phosphonic acid groups. The strong and directional nature of the hydrogen bonds formed by these groups guides the molecules to arrange themselves into predictable, thermodynamically stable, extended structures.

In a broader sense, phosphonic acids are widely used in directed self-assembly to create functional materials, most notably self-assembled monolayers (SAMs) on various oxide surfaces. nih.govacs.org While this application focuses on surface modification, the underlying principle of programmed assembly driven by the interaction of phosphonic acid headgroups is the same. In the context of crystal engineering, the predictable formation of layers or porous networks from molecules like this compound is a testament to the power of using these programmed interactions to build ordered materials from the bottom up.

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Polymorphs of a given compound can exhibit different physical properties, such as solubility, stability, and melting point. While there is no specific report on the polymorphism of this compound in the reviewed literature, it is a plausible phenomenon for this class of compounds.

The existence of multiple strong hydrogen bond donors and acceptors in this compound allows for the possibility of different, yet energetically similar, hydrogen bonding arrangements, which could lead to different polymorphic forms. For instance, a study on a salt of phenylphosphonic acid, p-phenylazoanilinium phenylphosphonate, revealed the existence of two concomitant polymorphs. sci-hub.st One polymorph exhibited a layered structure, while the other had a columnar arrangement of the hydrogen-bonded components. sci-hub.st This demonstrates that even subtle changes in crystallization conditions can lead to different supramolecular assemblies for aromatic phosphonates.

Applications in Advanced Materials Science Employing 3,5 Diphosphonophenyl Phosphonic Acid and Its Derivatives

Materials for Adsorption and Separation Technologies

Generally, MOFs constructed from phosphonate (B1237965) ligands are investigated for their porous structures, which are crucial for gas adsorption and storage. The high surface area and tunable pore chemistry of such materials make them candidates for capturing gases like carbon dioxide. dtu.dkresearchgate.net Similarly, membranes and adsorbents incorporating phosphonic acid functionalities are explored for the separation of liquid mixtures, leveraging the polarity and potential for selective interactions imparted by the phosphonic acid groups. mdpi.com However, no specific data on the performance of MOFs or other porous materials derived from (3,5-Diphosphonophenyl)phosphonic acid for gas adsorption or liquid separation were identified.

Functional Materials in Catalysis

Phosphonic acid-based materials can serve as supports or active components in heterogeneous catalysis. Their acidic sites can facilitate various chemical transformations. Composites incorporating phosphonic acids may offer enhanced stability and recyclability as catalysts. Furthermore, the electronic properties of organophosphorus compounds suggest potential, yet largely unexplored, roles in photo- and electrocatalytic applications. The literature contains information on phosphonate ligands being incorporated into MOFs for catalytic purposes, but specific examples using this compound are not available.

Proton Conductive Materials

A significant area of research for phosphonic acid-containing materials is in the development of proton conductive membranes for applications such as fuel cells. The phosphonic acid groups can facilitate proton transport through hydrogen-bonding networks, especially under anhydrous or low-humidity conditions. MOFs and polymers functionalized with phosphonic acids have shown promise in this regard. nih.govresearchgate.net While the potential for this compound to contribute to proton conductivity is theoretically plausible due to its multiple phosphonic acid groups, specific studies measuring and detailing this property were not found.

Advanced Composites and Hybrid Materials

This compound, more systematically known as benzene-1,3,5-triphosphonic acid (BTPA), serves as a critical organic building block in the synthesis of advanced organic-inorganic hybrid materials. Its rigid phenyl core and three phosphonic acid groups positioned at the 1, 3, and 5 positions allow it to act as a tritopic linker, forming stable, multidimensional networks when reacted with various metal ions. These resulting metal phosphonate materials are a significant class of hybrid materials, often characterized by high thermal stability, porosity, and crystalline frameworks, making them suitable for a range of technological applications. Research has focused on combining BTPA with different metal precursors to create novel composites with tailored properties.

Metal-Organic Hybrid Nanomaterials

The hydrothermal reaction of benzene-1,3,5-triphosphonic acid with metal salts is a common method for producing crystalline hybrid nanomaterials. The specific properties of the resulting composite, such as pore size, surface area, and catalytic activity, are highly dependent on the chosen metal ion and the synthesis conditions.

Titanium Phosphonate (HTiP-7): A crystalline titanium phosphonate material, designated HTiP-7, has been synthesized through the hydrothermal reaction of BTPA and titanium(IV) isopropoxide. nih.gov The resulting hybrid material consists of tiny nanocrystals that self-aggregate into spherical nanoparticles approximately 25 nm in dimension. nih.gov This aggregation creates a mesoscopic void space within the material's structure. nih.gov Characterization of HTiP-7 revealed a triclinic crystal phase and significant thermal stability, remaining intact up to 650 K. nih.gov The material exhibits excellent carrier mobility for photocurrent generation when combined with a photosensitizer molecule, highlighting its potential in optoelectronic applications. nih.gov

Iron(III) Phosphonate (HFeP-1): Using iron(III) chloride and BTPA, a family of crystalline, supermicroporous iron(III) phosphonate nanomaterials (HFeP-1) has been developed. nih.gov By varying the molar ratio of Fe(III) to the BTPA ligand during synthesis, materials with different properties can be achieved. nih.gov The HFeP-1-3 variant, for instance, demonstrates a notably high Brunauer-Emmett-Teller (BET) surface area of 556 m²/g with uniform supermicropores around 1.1 nm. nih.gov The acidic nature of the surface of these porous nanoparticles makes them highly effective and recyclable catalysts for transesterification reactions used in biofuel synthesis. nih.gov

Tin(IV) Phosphonate (HSnP-2): A self-assembled, ordered mesoporous organic-inorganic hybrid tin phosphonate nanomaterial (HSnP-2) is formed through the hydrothermal reaction of BTPA and tin(IV) chloride. rsc.org This process occurs without the need for any structure-directing agents or templates. rsc.org The resulting composite has a crystalline framework with a hexagonal crystal phase and is composed of hexagonally ordered nanocrystals of about 4.0 nm. rsc.org HSnP-2 exhibits bimodal porosity, featuring both uniform supermicropores (ca. 1.3 nm) and an ordered assembly of mesopores, contributing to a high BET surface area. rsc.org These structural characteristics are linked to its outstanding performance as a catalyst in the one-pot, solvent-free synthesis of 1,4-dihydropyridines. rsc.org

Gadolinium Phosphonate (GdP): A series of organic-inorganic hybrid porous gadolinium phosphonate (GdP) materials have been synthesized using BTPA as the linker via a hydrothermal method. rsc.org The synthesis conditions can be adjusted to control the particle size and morphology of the resulting materials. rsc.org These GdP composites possess high specific surface areas and crystalline pore walls with a triclinic structure. rsc.org Their properties have led to investigations into their use as magnetic resonance imaging (MRI) contrast agents. rsc.org

Table 1: Properties of Hybrid Materials Synthesized with this compound

| Material Designation | Metal Ion | BET Surface Area (m²/g) | Pore Size (nm) | Crystal System | Key Finding |

|---|---|---|---|---|---|

| HTiP-7 | Titanium(IV) | 255 | Mesoporous | Triclinic | Excellent photocurrent generation |

| HFeP-1-3 | Iron(III) | 556 | ~1.1 | Triclinic | Efficient catalyst for biofuel synthesis |

| HSnP-2 | Tin(IV) | 380 | ~1.3 | Hexagonal | High catalytic activity for 1,4-dihydropyridine (B1200194) synthesis |

Computational and Theoretical Investigations of 3,5 Diphosphonophenyl Phosphonic Acid Systems

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like (3,5-Diphosphonophenyl)phosphonic acid. DFT calculations can elucidate fundamental properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonding.

A hypothetical DFT analysis of this molecule would likely involve geometry optimization to determine the most stable three-dimensional conformation. Subsequent calculations could map the electrostatic potential surface, identifying electron-rich and electron-deficient regions that are crucial for intermolecular interactions. The analysis of frontier molecular orbitals would provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. | |

| Dipole Moment | Reflects the overall polarity of the molecule. | |

| Mulliken Atomic Charges | Provides insight into the charge distribution on individual atoms. | |

| Bond Dissociation Energies | Helps to predict the stability of different chemical bonds within the molecule. |

Molecular Dynamics Simulations of Ligand-Metal Interactions and Dynamics

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules and their interactions with other species over time. For this compound, MD simulations would be particularly valuable for exploring its coordination with metal ions.

Prediction of Material Properties from First Principles

First-principles calculations, which are based on quantum mechanics without reliance on empirical data, can be employed to predict the material properties of systems incorporating this compound. For instance, if this molecule were used as a building block in a metal-organic framework (MOF) or as a surface modifier, first-principles calculations could predict the resulting material's electronic band structure, density of states, and mechanical properties.

These theoretical predictions are vital for the rational design of new materials with desired functionalities. For example, by calculating the band gap, one could predict whether a material would behave as a semiconductor or an insulator. Similarly, calculations of elastic constants could provide information about the material's stiffness and stability.

Reaction Mechanism Elucidation for Synthesis and Degradation Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to explore the pathways for its synthesis and potential degradation.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, thereby determining the most likely reaction mechanism. This information is crucial for optimizing synthetic routes to improve yields and for understanding the environmental fate and persistence of the compound by identifying its likely degradation products and the energy barriers associated with these processes.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Phosphonic Acid Derivatives

While established methods for synthesizing phosphonic acids exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to aromatic polyphosphonic acids and their derivatives. Key areas of exploration include:

Catalytic C-P Bond Formation: Advancements in catalysis offer promising avenues for the synthesis of arylphosphonates. Palladium-catalyzed methods, such as the Hirao cross-coupling reaction, have demonstrated effectiveness in creating C-P bonds for multi-substituted aryl-phosphonates and could be optimized for the synthesis of (3,5-Diphosphonophenyl)phosphonic acid. tandfonline.com Future work may involve exploring alternative, more economical metal catalysts (e.g., copper, nickel) or even metal-free catalytic systems to improve scalability and reduce costs. tandfonline.com

Direct Phosphonylation of Aromatic Rings: Investigating novel reagents and conditions for the direct, regioselective phosphonylation of benzene (B151609) and its derivatives could lead to more atom-economical synthetic pathways. This might involve electrophilic substitution reactions using specialized phosphorus reagents or innovative photochemical methods.

Functional Group Tolerant Methodologies: Developing synthetic routes that are tolerant of a wider range of functional groups will enable the creation of more complex derivatives of this compound. This would allow for the pre-installation of other functionalities onto the aromatic ring, leading to precursors for multifunctional materials. A two-step synthesis involving a palladium-catalyzed Arbuzov reaction followed by acid hydrolysis has been successfully used for similar tritopic phosphonic acid building blocks, indicating a robust strategy that could be adapted. acs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. tandfonline.com | Development of more active and cost-effective catalyst systems. |

| Direct Aromatic Phosphonylation | Increased atom economy, potentially fewer synthetic steps. | Discovery of new reagents and reaction conditions for high regioselectivity. |

| Modification of Precursors | Allows for synthesis of complex, functionalized derivatives. acs.org | Exploring robust protection/deprotection strategies for various functional groups. |

Development of Multi-Functional Materials Integrating this compound

The tripodal nature and strong binding affinity of the phosphonic acid groups make this compound an exceptional building block, or "tecton," for constructing multi-functional materials. acs.org Emerging opportunities lie in its integration into advanced frameworks and composites.

Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs are a growing subclass of coordination polymers. mdpi.com The rigid structure and threefold symmetry of this compound are ideal for forming robust, porous frameworks with high thermal and chemical stability. tandfonline.commdpi.com Future research will target the synthesis of novel MOFs for applications in gas storage (e.g., CO₂, H₂), gas separation, and heterogeneous catalysis. mdpi.com The phosphonate (B1237965) groups provide strong coordination to metal centers, which can lead to materials with enhanced stability compared to many carboxylate-based MOFs. mdpi.com

Proton Conductors: The dense network of proton-donating and -accepting phosphonic acid groups can facilitate efficient proton transport. This makes materials derived from this compound prime candidates for the development of new proton-exchange membranes for fuel cells, particularly for applications requiring operation at low humidity or elevated temperatures.

Hybrid Organic-Inorganic Materials: This compound can be used to functionalize the surfaces of inorganic materials like silica (B1680970), titania, or zirconia nanoparticles. Such surface modification can improve the dispersion of nanoparticles in polymer matrices, create new catalytic surfaces, or act as a corrosion inhibitor on metal surfaces. emsaquimica.com

Flame Retardants: Organophosphorus compounds are well-established as effective flame retardants. frontiersin.org Incorporating this compound into polymer backbones or as an additive could enhance the fire resistance of materials due to its high phosphorus content and aromatic nature.

Scalable Production Methods for Industrial Applications

For this compound to be utilized in widespread industrial applications such as water treatment, flame retardants, or as a concrete admixture, the development of cost-effective and scalable production methods is essential. wikipedia.orgfortunebusinessinsights.com Current syntheses are often suitable for laboratory scale but may not be economically viable for bulk production.

Future research in this area should focus on:

Process Optimization: Optimizing existing synthetic routes, such as those based on the Michaelis-Arbuzov or Hirao reactions, by focusing on reaction conditions (temperature, pressure, catalyst loading) to maximize yield and throughput while minimizing energy consumption. tandfonline.comwikipedia.org

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing could offer significant advantages in terms of safety, consistency, and scalability. Flow reactors can provide better control over reaction parameters and allow for safer handling of hazardous reagents.

Economical Starting Materials: Investigating synthetic pathways that begin with inexpensive and readily available industrial feedstocks is crucial. For example, methods starting from benzene or other simple aromatic hydrocarbons would be preferable to those requiring complex, pre-functionalized precursors. A scalable route to related compounds like aryldichlorophosphines has been developed using economical precursors like phosphorus pentasulfide and aromatic hydrocarbons. st-andrews.ac.uk

The table below outlines key considerations for scaling up production.

| Factor | Challenge | Potential Solution |

| Cost of Reagents | Palladium catalysts and specialized phosphorus reagents can be expensive. tandfonline.com | Research into earth-abundant metal catalysts; use of basic feedstocks like PCl₃ or H₃PO₃. wikipedia.orgst-andrews.ac.uk |

| Reaction Conditions | High temperatures or pressures increase energy costs and require specialized equipment. | Development of more efficient catalysts that operate under milder conditions; process intensification with flow chemistry. |

| Purification | Chromatographic purification is not feasible for large-scale production. | Designing syntheses that yield high-purity products through simple crystallization or precipitation. |

| Waste Management | Solvents and byproducts from multi-step syntheses generate waste streams. | Focus on atom-economical reactions and recyclable catalysts to minimize environmental impact. |

Interdisciplinary Research Synergies with this compound Chemistry

The versatility of this compound creates significant opportunities for collaboration across diverse scientific fields. Its unique properties serve as a nexus for interdisciplinary innovation.

Chemistry and Materials Science: Chemists can focus on synthesizing new derivatives of the molecule, while materials scientists can use these building blocks to construct and characterize novel materials like MOFs, hybrid composites, and functional polymers with tailored properties for specific applications. mdpi.comtaylorandfrancis.com

Physics and Engineering: The potential application of materials derived from this compound in electronics (e.g., as proton conductors in fuel cells) necessitates collaboration with physicists to understand charge transport mechanisms and with engineers to design and fabricate functional devices. mdpi.com

Biology and Medicine: While the immediate biological applications of this compound itself are not established, the broader class of phosphonates is critical in medicinal chemistry. frontiersin.orgnih.gov Research could explore its use as a scaffold for drug delivery systems or as a multivalent ligand for targeting bone tissue, an area where bisphosphonates have seen immense success. wikipedia.org This would require synergy between synthetic chemists, biologists, and pharmacologists. taylorandfrancis.com

Environmental Science: The strong chelating ability of phosphonates is utilized in water treatment to inhibit scale formation and control corrosion. emsaquimica.comwikipedia.org Interdisciplinary research involving environmental scientists and chemists could lead to the development of highly effective, yet environmentally benign, water treatment agents based on polyphosphonic acid structures.

The convergence of expertise from these fields will be essential to fully realize the scientific and technological potential of this compound and its derivatives, paving the way for the next generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Diphosphonophenyl)phosphonic acid to ensure high purity and yield?

- Methodological Answer : Synthesis can be adapted from polymer chemistry strategies, such as the ADMET (Acyclic Diene Metathesis) polymerization approach. For example, phosphonic acid moieties can be introduced via precursor molecules like tetraethyl methylenediphosphonate, followed by deprotection using strong bases (e.g., sodium hydride) to yield free phosphonic acid groups . Purification involves recrystallization or column chromatography, with purity verified via NMR (<sup>31</sup>P and <sup>1</sup>H) and elemental analysis.

Q. Which analytical techniques are most effective for detecting this compound in biological or environmental matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred due to its sensitivity for phosphonates. Quantification requires calibration against certified standards. Note that phosphonic acid derivatives may hydrolyze during analysis; thus, derivatization (e.g., esterification) improves stability . For complex matrices, ion-pair chromatography can mitigate interference .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or IC (ion chromatography). Stability kinetics (e.g., half-life) can be modeled using Arrhenius equations. Degradation pathways (hydrolysis, oxidation) should be confirmed via LC-MS/MS .

Advanced Research Questions

Q. How can discrepancies in phosphonic acid quantification due to multiple sources (e.g., environmental vs. metabolic) be resolved?

- Methodological Answer : Isotopic labeling (e.g., <sup>13</sup>C or <sup>18</sup>O) distinguishes exogenous vs. endogenous sources. For example, spiking samples with deuterated internal standards allows precise tracking. Additionally, statistical source apportionment models (e.g., PCA) can correlate concentrations with contextual data (e.g., soil pH, microbial activity) .

Q. What computational models best predict the proton conductivity of this compound derivatives in fuel-cell membranes?

- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations are effective for modeling proton transport mechanisms. Parameters include hydrogen-bond networks and diffusion coefficients. Validation requires experimental conductivity measurements (e.g., impedance spectroscopy) under hydrated conditions .

Q. How to design degradation studies to identify metabolites of this compound in environmental samples?

- Methodological Answer : Use microcosm experiments with soil/water systems under controlled aerobic/anaerobic conditions. Extract metabolites via solid-phase extraction (SPE) and analyze via high-resolution MS (HRMS). Compare fragmentation patterns with libraries (e.g., NIST) or synthetic standards. Pathway elucidation may involve <sup>31</sup>P NMR to track phosphorus speciation .

Key Considerations

- Analytical Challenges : Phosphonic acid detection may require source differentiation, as environmental matrices often contain multiple phosphonate derivatives .

- Synthetic Optimization : ADMET polymerization offers scalability but requires strict anhydrous conditions to prevent premature hydrolysis .

- Computational Validation : AIMD simulations must account for solvent effects and proton hopping mechanisms to align with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.